4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide
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Overview
Description
4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide is a heterocyclic compound with the molecular formula C8H6ClN3O. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with an appropriate amine, followed by cyclization and chlorination steps . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-1H-pyrrolo[3,2-b]pyridine
- 7-Chloro-1H-pyrrolo[2,3-c]pyridine
Uniqueness
4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H6ClN3O |
---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H6ClN3O/c9-7-4-3-6(8(10)13)12-5(4)1-2-11-7/h1-3,12H,(H2,10,13) |
InChI Key |
JDHMWORPBDYUGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1NC(=C2)C(=O)N)Cl |
Origin of Product |
United States |
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